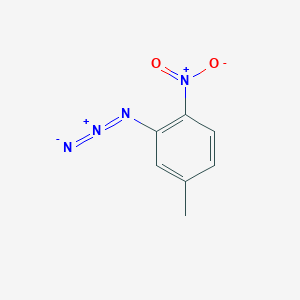

2-Azido-4-methyl-1-nitrobenzene

Description

Properties

IUPAC Name |

2-azido-4-methyl-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-2-3-7(11(12)13)6(4-5)9-10-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYMIFPQSVJJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nitration of 4-Methylphenyl Azide

This method is the most direct and commonly reported route:

- Starting material: 4-methylphenyl azide.

- Reagents: A nitrating mixture of concentrated nitric acid and sulfuric acid.

- Conditions: Low temperature (0–5 °C) to control reaction rate and minimize side reactions.

- Outcome: Selective nitration at the 1-position relative to the azido group, yielding 2-azido-4-methyl-1-nitrobenzene.

Mechanistic notes: The azido group is electron-withdrawing and sensitive, so low temperature and controlled addition of nitrating agents are critical to avoid decomposition or side reactions. The methyl group directs nitration ortho/para, but steric and electronic effects favor nitration at the 1-position adjacent to the azido substituent.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-Methylphenyl azide | Starting material | Prepared separately by azidation of 4-methylaniline derivatives |

| 2 | Concentrated HNO3 / H2SO4 mixture | Nitration at 0–5 °C | Ensures selective nitro group introduction |

| 3 | Workup with water and extraction | Isolation of product | Product purified by standard organic extraction |

This route is supported by commercial synthesis protocols and literature indicating high selectivity and yield under these conditions.

Preparation of 4-Methylphenyl Azide Precursor

Since this compound synthesis depends on 4-methylphenyl azide, its preparation is crucial:

- Method: Diazotization of 4-methylaniline followed by nucleophilic aromatic substitution with sodium azide.

- Procedure:

- 4-Methylaniline is suspended in acidic aqueous solution (e.g., hydrochloric acid).

- Sodium nitrite is added at 0 °C to form the diazonium salt.

- Sodium azide is added to substitute the diazonium group with an azido group.

- The azide product is extracted and purified.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-Methylaniline, HCl (acidic medium) | Diazotization at 0 °C | Formation of diazonium salt |

| 2 | Sodium nitrite | Diazotization agent | Added slowly to control reaction |

| 3 | Sodium azide | Azidation (nucleophilic substitution) | Converts diazonium to azide group |

| 4 | Extraction and drying | Isolation of 4-methylphenyl azide | Product used directly in nitration |

This diazotization-azidation sequence is a well-established method for aromatic azide synthesis.

Summary Table of Preparation Methods

Research Results and Observations

- Selectivity: Low temperatures during nitration are critical to avoid over-nitration or decomposition of the azido group.

- Yield: Reported yields for the nitration step are generally high, with minimal side products when carefully controlled.

- Safety: Azido compounds require strict handling precautions due to their potential explosiveness, especially during scale-up.

- Applications: The compound serves as a versatile intermediate for synthesizing nitrogen-containing heterocycles, including triazoles, which have pharmaceutical relevance.

Chemical Reactions Analysis

2-Azido-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and alkynes for cycloaddition reactions. Major products formed from these reactions include amino derivatives and triazole compounds.

Scientific Research Applications

2-Azido-4-methyl-1-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azido-4-methyl-1-nitrobenzene involves its ability to undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can interact with biological targets. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways. These transformations enable the compound to exert its effects through interactions with molecular targets and pathways involved in biological processes .

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name : 2-Azido-4-methyl-1-nitrobenzene

- CAS Registry Number : 40515-19-3

- Molecular Formula : C₇H₆N₄O₂

- Molecular Weight : 178.148 g/mol

- Synonyms: 2-Azido-4-nitro toluene, 3-Nitro-6-methylphenyl azide, 2-Methyl-5-nitrophenyl azide .

Structural Features: The compound consists of a benzene ring substituted with an azide (-N₃) group at position 2, a nitro (-NO₂) group at position 1, and a methyl (-CH₃) group at position 4. The electron-withdrawing nitro and azide groups, combined with the electron-donating methyl group, create a unique electronic environment that influences reactivity and stability.

Synthesis :

While direct synthesis data for this compound are unavailable in the provided evidence, analogous nitroazidobenzenes (e.g., 1-azido-4-nitrobenzene) are synthesized via diazotization of p-nitroaniline followed by azide substitution (yield: 93.5%; m.p. 65–68°C) . For the target compound, a plausible route involves nitration and azidation of a methyl-substituted aniline precursor.

Comparison with Structurally Similar Compounds

1-Azido-4-nitrobenzene

- Structure : Azide at position 1, nitro at position 4 (para relationship).

- Physical Properties : Melting point 65–68°C ; higher symmetry may enhance crystal packing compared to the methyl-substituted derivative.

- Reactivity: Undergoes Huisgen cycloaddition with ethyl acetoacetate to form triazole derivatives .

- Stability : Nitro and azide groups confer thermal sensitivity; aromatic azides are generally stable but may decompose under heat or shock.

4-Dimethylaminoazobenzene

- Structure: Azo (-N=N-) group with dimethylamino (-N(CH₃)₂) and phenyl substituents.

- Hazards: Classified as a carcinogen due to metabolic activation into DNA-reactive species .

Azo Dyes with Nitro and Hydroxy Substituents

Examples include 4-Nitro-4'-hydroxy-azobenzene and halogenated derivatives (e.g., 2,5-Dimethyl-4-(2'-chloro-4'-nitrophenylazo)-phenol) .

- Electronic Effects : Nitro groups enhance absorption spectra (λmax shifts) in azo dyes, while methyl or halogens alter solubility and stability .

- Contrast with Azides : Azo compounds are less shock-sensitive but face regulatory restrictions due to toxicity, whereas aromatic azides are preferred in click chemistry.

Substituent Effects on Properties and Reactivity

Electronic and Steric Effects

| Compound | Substituents | Electronic Effect | Steric Impact |

|---|---|---|---|

| 2-Azido-4-methyl-1-nitro | -NO₂ (position 1), -N₃ (2), -CH₃ (4) | Electron-withdrawing (NO₂, N₃) vs. donating (CH₃) | Moderate (methyl at position 4) |

| 1-Azido-4-nitrobenzene | -NO₂ (4), -N₃ (1) | Strong electron-withdrawing | Minimal |

| 4-Nitro-4'-hydroxy-azobenzene | -NO₂, -OH | Electron-withdrawing (NO₂), donating (OH) | Low (planar azo structure) |

Impact on Reactivity :

- The methyl group in this compound may stabilize intermediates in cycloadditions via hyperconjugation but could hinder reactions sterically compared to 1-azido-4-nitrobenzene.

- Electron-withdrawing nitro groups increase azide electrophilicity, accelerating nucleophilic substitutions or cycloadditions.

Thermal and Chemical Stability

- Aromatic Azides : Generally stable due to resonance stabilization of the azide group. Nitro groups may reduce thermal stability by increasing ring strain.

- Methyl Substitution: Electron-donating -CH₃ could slightly destabilize the azide group by increasing electron density on the ring, though this effect is likely minor.

Biological Activity

2-Azido-4-methyl-1-nitrobenzene is a chemical compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. The presence of both azido and nitro groups allows for diverse chemical reactivity, which can be harnessed for various applications, including drug development and synthesis of bioactive compounds.

The compound’s structure is characterized by an azido group () and a nitro group () attached to a methyl-substituted benzene ring. This configuration enables it to participate in a variety of chemical reactions, such as nucleophilic substitutions and cycloadditions, which are crucial for synthesizing biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to undergo transformations that lead to the formation of reactive intermediates. The azido group can engage in cycloaddition reactions, forming stable triazole rings that interact with biological targets. Additionally, the nitro group can be reduced to an amino group, which may further participate in biochemical pathways influencing cellular processes .

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antibacterial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often act by generating toxic intermediates upon reduction, leading to DNA damage and cell death. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria .

- Antitumor Properties : Some derivatives have been investigated for their potential in cancer treatment. The mechanism typically involves the disruption of cellular processes through interactions with DNA or other critical biomolecules .

- Enzyme Inhibition : The azido group allows these compounds to serve as enzyme inhibitors, which is particularly relevant in the context of drug development for diseases like cancer and HIV.

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

- Antimicrobial Studies : A study reported that azide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, with some derivatives showing MIC values as low as 20 µg/mL .

- Antitumor Research : In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation. For example, one derivative showed a 50% inhibition rate at concentrations below 10 µM against specific cancer cell lines .

- Enzyme Interaction : Research on enzyme inhibition revealed that some azide derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which are important targets in anti-inflammatory drug development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Azido & Nitro groups | Antibacterial, Antitumor |

| 2-Azido-1-nitrobenzene | Lacks methyl substitution | Reduced reactivity |

| 4-Azido-2-nitrotoluene | Different substitution pattern | Variable antibacterial activity |

Q & A

Q. What are the established synthetic routes for 2-Azido-4-methyl-1-nitrobenzene, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves sequential nitration, diazotization, and azide introduction. For example:

Nitration : Start with toluene derivatives under controlled nitration using HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration.

Diazotization : Treat intermediates with NaNO₂ in acidic media (e.g., HCl) at sub-ambient temperatures (<5°C) to stabilize reactive diazonium salts.

Azide Introduction : React diazonium salts with NaN₃ in aqueous/organic biphasic systems to introduce the azide group.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates. Refer to protocols in azide synthesis literature for optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify nitro (-NO₂) stretches at ~1550 cm⁻¹ (asymmetric) and ~1375 cm⁻¹ (symmetric) and azide (-N₃) stretches near 2100 cm⁻¹.

- NMR : Use ¹H NMR to resolve methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). ¹³C NMR confirms nitro and azide substitution via deshielding effects.

- XRD : For crystalline samples, employ single-crystal X-ray diffraction with SHELXL refinement to resolve bond lengths and angles .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use explosion-proof fume hoods to avoid azide decomposition hazards.

- Storage : Keep in amber glass vials at 2–8°C under inert atmosphere (N₂/Ar) to prevent photodegradation and thermal instability.

- Emergency Measures : Equip labs with safety showers and eyewash stations. Avoid contact with heavy metals or strong oxidizers to prevent explosive reactions .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry for bioconjugation or materials science applications?

- Methodological Answer :

- CuAAC Reactions : React with terminal alkynes (e.g., propargyl derivatives) using Cu(I) catalysts to form stable triazoles. Optimize solvent systems (e.g., DMSO/H₂O) and catalyst loading (≤1 mol%) for minimal side reactions.

- Polymer Functionalization : Incorporate into polymer backbones via azide-alkyne cycloaddition to create stimuli-responsive materials. Monitor reaction efficiency via MALDI-TOF or GPC .

Q. What computational methods can predict the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model bond dissociation energies (BDEs) of the azide group. Identify transition states for decomposition (e.g., N₂ release).

- MD Simulations : Simulate thermal stress under varying temperatures (100–300°C) to predict decomposition kinetics. Validate with experimental DSC/TGA data .

Q. How can researchers mitigate thermal instability during high-temperature reactions involving this compound?

- Methodological Answer :

- Controlled Heating : Use microwave-assisted reactors with precise temperature modulation (<80°C) to avoid exothermic decomposition.

- Additive Stabilization : Introduce radical scavengers (e.g., BHT) or phase-transfer catalysts to stabilize reactive intermediates.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect early signs of degradation .

Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and XRD-derived torsion angles.

- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., nitro group rotation) causing NMR/XRD discrepancies. Use variable-temperature NMR to probe dynamics .

Q. What advanced purification strategies address challenges posed by azide-containing byproducts?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O mobile phase) to separate azide derivatives from nitro-aromatic byproducts.

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to isolate pure crystals. Confirm purity via melting point analysis and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.